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molecular formula C9H10O2 B043870 (4R)-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 120523-16-2

(4R)-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B043870
M. Wt: 150.17 g/mol
InChI Key: MGSHXMOLUWTMGP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875735B2

Procedure details

Borane-dimethylsulfide complex (BH3—SMe2) (10 M, 1.14 mL, 11.4 mmol) in THF was added dropwise at 0° C. to a solution of compound 1 (1 g, 2.9 mmol) in THF (12 mL), and the resultant mixture was stirred at 0° C. for 4 hrs. After completion of the reaction, the mixture was quenched with H2O (7 mL), and then continually stirred for 5 min, followed by addition of 10% NaOH (2 mL) and 37% H2O2 (0.36 mL). After stirring for 30 min, the mixture was extracted with CH2Cl2 (30 mL×5). The organic layers were combined and dried with anhydrous MgSO4. After filtration, the filtrate was concentrated in vacuo, followed by purification via silica gel column chromatography (ethyl acetate/n-hexane=1:4), thus giving the title compound 4 as a colorless crystal (0.63 g, 60% yield).
Quantity
1.14 mL
Type
reactant
Reaction Step One
Name
compound 1
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
B.CSC.C(O[C:13]1[CH:30]=[CH:29][C:16]2[CH:17]=[C:18](C3C=CC(OC)=CC=3)[CH2:19][O:20][C:15]=2[CH:14]=1)C1C=CC=CC=1.C1C[O:34]CC1>>[O:20]1[C:15]2[C:16](=[CH:29][CH:30]=[CH:13][CH:14]=2)[CH:17]([OH:34])[CH2:18][CH2:19]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.14 mL
Type
reactant
Smiles
B.CSC
Name
compound 1
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(C=C(CO2)C2=CC=C(C=C2)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
12 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
continually stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with H2O (7 mL)
ADDITION
Type
ADDITION
Details
followed by addition of 10% NaOH (2 mL) and 37% H2O2 (0.36 mL)
STIRRING
Type
STIRRING
Details
After stirring for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (30 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
followed by purification via silica gel column chromatography (ethyl acetate/n-hexane=1:4)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O1CCC(C2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07875735B2

Procedure details

Borane-dimethylsulfide complex (BH3—SMe2) (10 M, 1.14 mL, 11.4 mmol) in THF was added dropwise at 0° C. to a solution of compound 1 (1 g, 2.9 mmol) in THF (12 mL), and the resultant mixture was stirred at 0° C. for 4 hrs. After completion of the reaction, the mixture was quenched with H2O (7 mL), and then continually stirred for 5 min, followed by addition of 10% NaOH (2 mL) and 37% H2O2 (0.36 mL). After stirring for 30 min, the mixture was extracted with CH2Cl2 (30 mL×5). The organic layers were combined and dried with anhydrous MgSO4. After filtration, the filtrate was concentrated in vacuo, followed by purification via silica gel column chromatography (ethyl acetate/n-hexane=1:4), thus giving the title compound 4 as a colorless crystal (0.63 g, 60% yield).
Quantity
1.14 mL
Type
reactant
Reaction Step One
Name
compound 1
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
B.CSC.C(O[C:13]1[CH:30]=[CH:29][C:16]2[CH:17]=[C:18](C3C=CC(OC)=CC=3)[CH2:19][O:20][C:15]=2[CH:14]=1)C1C=CC=CC=1.C1C[O:34]CC1>>[O:20]1[C:15]2[C:16](=[CH:29][CH:30]=[CH:13][CH:14]=2)[CH:17]([OH:34])[CH2:18][CH2:19]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.14 mL
Type
reactant
Smiles
B.CSC
Name
compound 1
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(C=C(CO2)C2=CC=C(C=C2)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
12 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
continually stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with H2O (7 mL)
ADDITION
Type
ADDITION
Details
followed by addition of 10% NaOH (2 mL) and 37% H2O2 (0.36 mL)
STIRRING
Type
STIRRING
Details
After stirring for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (30 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
followed by purification via silica gel column chromatography (ethyl acetate/n-hexane=1:4)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O1CCC(C2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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